molecular formula C25H41NO2 B3983012 1-(Dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol

1-(Dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol

Cat. No.: B3983012
M. Wt: 387.6 g/mol
InChI Key: UNDMHWWTMLFFFS-UHFFFAOYSA-N
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Description

1-(Dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol is a complex organic compound that features both amine and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol typically involves multiple steps, including the formation of the phenoxy and amine groups. Common synthetic routes may include:

    Step 1: Formation of the phenoxy intermediate by reacting 3-methyl-4-propan-2-ylphenol with an appropriate halogenated compound.

    Step 2: Introduction of the dicyclohexylamino group through nucleophilic substitution reactions.

    Step 3: Final coupling of the intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(Dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or primary amines.

    Substitution: Both the phenoxy and amine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the amine group may produce secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(Dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dicyclohexylamino)-3-(4-methylphenoxy)propan-2-ol
  • 1-(Dicyclohexylamino)-3-(3-methylphenoxy)propan-2-ol

Uniqueness

1-(Dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol is unique due to the presence of both dicyclohexylamino and phenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(dicyclohexylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO2/c1-19(2)25-15-14-24(16-20(25)3)28-18-23(27)17-26(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-16,19,21-23,27H,4-13,17-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDMHWWTMLFFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN(C2CCCCC2)C3CCCCC3)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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